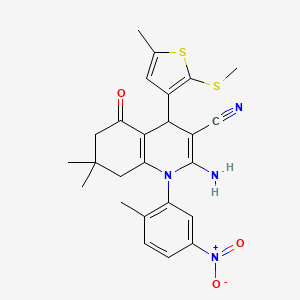![molecular formula C28H23NO7 B11628507 2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11628507.png)
2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-feniletil 2-[3-(butoxicarbonil)fenil]-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxilato: es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-oxo-2-feniletil 2-[3-(butoxicarbonil)fenil]-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxilato se puede lograr a través de un proceso de múltiples pasos que involucra los siguientes pasos clave:
Formación del Núcleo Isoindol: El núcleo isoindol se puede sintetizar a través de una reacción de ciclización que involucra un precursor apropiado, como un derivado de anhídrido ftálico, en condiciones ácidas o básicas.
Introducción del Grupo Butoxicarbonil: El grupo butoxicarbonil se puede introducir mediante esterificación usando butanol y un catalizador adecuado, como ácido sulfúrico o un ácido de Lewis.
Adición de los Grupos Fenilo y Oxo: Los grupos fenilo y oxo se pueden introducir a través de reacciones de acilación de Friedel-Crafts usando cloruro de benzoílo y un catalizador apropiado, como cloruro de aluminio.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-oxo-2-feniletil 2-[3-(butoxicarbonil)fenil]-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxilato puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos funcionales éster o amida, lo que lleva a la formación de nuevos derivados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base como hidróxido de sodio.
Productos Principales
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, aminas.
Sustitución: Nuevos derivados éster o amida.
Aplicaciones Científicas De Investigación
2-oxo-2-feniletil 2-[3-(butoxicarbonil)fenil]-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxilato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-oxo-2-feniletil 2-[3-(butoxicarbonil)fenil]-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxilato involucra su interacción con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite encajar en los sitios activos de las enzimas, potencialmente inhibiendo su actividad. Las vías involucradas pueden incluir:
Inhibición Enzimática: Unión al sitio activo de las enzimas, evitando el acceso del sustrato.
Interacción con Receptores: Unión a receptores específicos, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
- Formato de 2-oxo-2-feniletil
- 2-oxo-2-feniletil (terc-butoxicarbonil)-L-alaninato
Singularidad
2-oxo-2-feniletil 2-[3-(butoxicarbonil)fenil]-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxilato es único debido a su combinación de grupos funcionales, lo que proporciona una amplia gama de reactividad y posibles aplicaciones. Su estructura permite múltiples puntos de modificación química, convirtiéndolo en un intermedio versátil en la síntesis orgánica.
Propiedades
Fórmula molecular |
C28H23NO7 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
phenacyl 2-(3-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C28H23NO7/c1-2-3-14-35-27(33)19-10-7-11-21(15-19)29-25(31)22-13-12-20(16-23(22)26(29)32)28(34)36-17-24(30)18-8-5-4-6-9-18/h4-13,15-16H,2-3,14,17H2,1H3 |
Clave InChI |
YWITZFGBJNKVCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628425.png)

![Ethyl 5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11628442.png)

![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11628444.png)
![4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11628450.png)
![Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11628456.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11628462.png)

![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628467.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628471.png)
![2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11628481.png)
![2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11628490.png)
![(2E)-3-{3-methoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-[(phenylcarbonyl)amino]prop-2-enoic acid](/img/structure/B11628494.png)
